molecular formula C12H15FO3 B12081182 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Cat. No.: B12081182
M. Wt: 226.24 g/mol
InChI Key: JJLFXAFLNLRICL-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butanoic acid.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reaction efficiently.

    Continuous Flow Oxidation: Implementing continuous flow reactors for the oxidation step to enhance efficiency and safety.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones, aldehydes, or more complex carboxylic acids.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.

    Industrial Chemistry: The compound is used in the synthesis of intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Fluoro-4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a propanoic acid moiety.

    2-[(3-Fluoro-4-methoxyphenyl)methyl]pentanoic acid: Similar structure but with a pentanoic acid moiety.

    2-[(3-Fluoro-4-methoxyphenyl)methyl]hexanoic acid: Similar structure but with a hexanoic acid moiety.

Uniqueness

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15F1O3
  • Molecular Weight : 228.25 g/mol
  • LogP : 2.7 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. It has shown promising results in reducing tumor size in xenograft models by targeting the PI3K/AKT signaling pathway, which is crucial for cell survival and growth .
  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including prostate and leukemia cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Biological Activity Data

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Tumor Size ReductionSignificant reduction in xenograft tumors
Kinase InhibitionTargets PI3K/AKT pathway

Case Studies

  • Study on Prostate Cancer Cells :
    • In a study involving DU145 prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Leukemia Model :
    • Another investigation focused on human leukemic cells showed that this compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. This effect was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors NOXA and BIM .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects. Further studies are needed to fully elucidate its metabolism and excretion pathways.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid

InChI

InChI=1S/C12H15FO3/c1-3-9(12(14)15)6-8-4-5-11(16-2)10(13)7-8/h4-5,7,9H,3,6H2,1-2H3,(H,14,15)

InChI Key

JJLFXAFLNLRICL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

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